2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Description

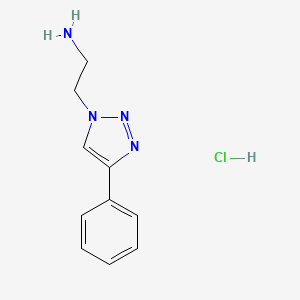

Chemical Structure and Properties: The compound 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (molecular formula: C₁₀H₁₂N₄·HCl) features a 1,2,3-triazole ring substituted at the 1-position with a phenyl group and an ethanamine chain. Its SMILES notation is C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl, and the InChIKey is IDXSJDACFIXJHA-UHFFFAOYSA-N . This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation .

Applications:

Derivatives of this compound, such as ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and acetohydrazide, demonstrate 95.3% and 95% inhibition efficiency (IE%), respectively, as corrosion inhibitors for mild steel in hydrochloric acid .

Properties

IUPAC Name |

2-(4-phenyltriazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJXWXSPIVOCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (CAS No. 1101852-29-2) is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific triazole derivative, focusing on its antibacterial and anticancer properties.

- Molecular Formula : C₁₀H₁₂ClN₄

- Molecular Weight : 188.23 g/mol

- CAS Number : 1101852-29-2

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The effectiveness of the compound can be measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that inhibits bacterial growth. Below is a summary table of MIC values for different bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

| Proteus mirabilis | Not Tested |

| Pseudomonas aeruginosa | Not Tested |

These values suggest that the compound has moderate antibacterial effects, particularly against Staphylococcus aureus, which is a common Gram-positive pathogen.

Anticancer Activity

In addition to its antibacterial properties, triazole derivatives have shown promise in cancer treatment. Recent studies have indicated that this compound may possess anticancer activity against various human cancer cell lines.

Case Studies

One study evaluated the compound's effectiveness against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Significant apoptosis observed |

| MCF7 (Breast Cancer) | 10.0 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Lower sensitivity |

The IC₅₀ value represents the concentration required to inhibit cell growth by 50%. The results indicate that this triazole derivative could induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as:

- Inhibition of DNA Synthesis : Triazoles may disrupt DNA replication in bacteria and cancer cells.

- Apoptosis Induction : The compound can trigger programmed cell death in malignant cells.

- Cell Membrane Disruption : It may affect the integrity of bacterial membranes leading to cell lysis.

Comparison with Similar Compounds

N-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Hydrochloride

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine Hydrochloride

2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride

- Structural Difference : The 1,2,3-triazole is replaced with a 1,2,4-triazole isomer, altering the nitrogen positions.

- Molecular Formula : C₁₀H₁₃ClN₄ (MW: 224.69).

- Impact : Isomerism affects electronic distribution and hydrogen-bonding capacity. For example, 1,2,4-triazoles often exhibit different coordination chemistry in metal-binding applications .

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride

- Structural Difference : The triazole is attached to the ethanamine backbone at position 2 instead of position 1.

- Molecular Formula : C₁₀H₁₃ClN₄ (MW: 224.69).

Comparative Data Table

Key Findings and Implications

Structural Flexibility: Minor modifications (e.g., alkyl chain length, substituent position, isomerism) significantly alter physicochemical properties and functional efficacy.

Corrosion Inhibition : Derivatives of the parent compound outperform other triazole-based inhibitors (e.g., 91.7% IE% for purine-dione derivatives), highlighting the importance of the ethanamine-triazole scaffold .

Synthetic Accessibility : CuAAC reactions enable rapid diversification, making these compounds accessible for high-throughput applications .

Preparation Methods

Synthesis of the 4-Phenyl-1H-1,2,3-triazole Core

The key structural feature, the 4-phenyl-1H-1,2,3-triazole ring, is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely used "click chemistry" method. This involves:

- Reaction of a phenyl azide with an alkyne precursor to form the 1,2,3-triazole ring.

- The phenyl group is introduced via the phenyl azide or phenylacetylene derivatives.

This step yields the 4-phenyl-1,2,3-triazole intermediate, which serves as the scaffold for further functionalization.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine substituent at the 1-position of the triazole is typically introduced through nucleophilic substitution or amidation reactions involving haloalkyl intermediates:

- Nucleophilic substitution on haloalkyl triazole derivatives: For example, 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl halides (e.g., bromides or chlorides) can be reacted with ammonia or amine sources to afford the ethan-1-amine substituted triazole.

- Reductive amination or amidation: Alternatively, keto or aldehyde precursors bearing the triazole ring can undergo reductive amination with ammonia or amines to yield the ethan-1-amine functionality.

Formation of the Hydrochloride Salt

The free amine form of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium. This step:

- Enhances the compound’s stability and crystallinity.

- Facilitates purification and handling.

Representative Preparation Procedure

While specific procedures for this compound are scarce in open literature, analogous methods for related triazole amines provide a guide:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Copper-catalyzed azide-alkyne cycloaddition | Formation of 4-phenyl-1,2,3-triazole intermediate |

| 2 | Reaction with 2-bromoethylamine or similar | Nucleophilic substitution to introduce ethan-1-amine |

| 3 | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt, purification by crystallization |

Research Findings and Optimization

- Catalyst and Reaction Conditions: Copper(I) catalysts (e.g., CuSO4/sodium ascorbate) are preferred for the azide-alkyne cycloaddition, typically performed at room temperature or mild heating in solvents like acetonitrile or dichloromethane.

- Yield and Purity: Yields for the triazole formation step generally range between 70-90%. The subsequent amination and salt formation steps yield high purity products after recrystallization.

- Selectivity: The presence of the phenyl substituent on the triazole ring influences regioselectivity and reactivity, favoring substitution at the 1-position.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Azide-Alkyne Cycloaddition | Cu(I) catalyst, RT to 60 °C, 2-24 h | High regioselectivity, mild conditions |

| Amination Step | Haloalkyl triazole + NH3 or amine, reflux or RT | Nucleophilic substitution, moderate to high yield |

| Hydrochloride Salt Formation | HCl in ethanol or ether, RT, 1-2 h | Enhances stability and crystallinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride?

- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. Key steps include:

-

Substrate Preparation : Benzyl azide and terminal alkynes (e.g., propargyl derivatives) are reacted under Cu(I) catalysis.

-

Reaction Optimization : Use of tris-isocyanide Cu(I) complexes enhances catalytic efficiency, particularly for aliphatic azides .

-

Protection Strategies : Hydroxyl-containing alkynes require protection (e.g., acetylation) to prevent catalyst deactivation via oxygen coordination .

-

Workup : Final hydrochloride salt formation via acid treatment.

Table 1 : Representative Reaction Conditions

Substrate Pair Catalyst Solvent Yield (%) Reference Benzyl azide + Propargyl acetate Tris-isocyanide Cu(I) Neat 72–85

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies triazole ring protons (δ 7.5–8.5 ppm) and ethylene linker signals (δ 3.5–4.5 ppm). Aromatic protons of the phenyl group appear at δ 7.0–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁N₄Cl) and fragmentation patterns .

- FT-IR : Bands at 1600–1650 cm⁻¹ (C=N stretching) and 2100 cm⁻¹ (residual alkyne, if present) .

Q. What are the primary research applications in medicinal chemistry?

- Methodological Answer :

- Enzyme/Receptor Binding : The triazole moiety mimics peptide bonds, enabling interaction with biological targets (e.g., kinases, GPCRs) .

- Drug Discovery : Serves as a scaffold for antineoplastic or antimicrobial agents. Structure-activity relationship (SAR) studies focus on phenyl ring substitutions .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions to improve yield?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) complexes (e.g., TBTA, tris-isocyanide) for substrate compatibility. Tris-isocyanide Cu(I) shows tolerance for aliphatic azides .

- Solvent-Free Conditions : Neat reactions reduce side-product formation and simplify purification .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically.

Q. What strategies resolve discrepancies in crystallographic data refinement for triazole-containing compounds?

- Methodological Answer :

- Software Tools : SHELXL refines anisotropic displacement parameters and handles twinning in high-resolution datasets .

- Validation : Check for overfitting using R-free values and electron density maps (e.g., via WinGX/ORTEP) .

- Hydrogen Bonding Analysis : Identify triazole N–H···Cl interactions to validate salt formation .

Q. How do electron-withdrawing groups on the phenyl ring affect biological activity?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock) to assess binding affinity changes.

- In Vitro Assays : Compare IC₅₀ values of derivatives with -NO₂, -Cl, or -CF₃ substituents in enzyme inhibition assays .

- SAR Trends : Electron-withdrawing groups typically enhance target engagement but may reduce solubility, necessitating prodrug strategies .

Data Contradiction Analysis

-

Issue : Conflicting reports on catalytic efficiency for hydroxylated alkynes.

- Resolution : Evidence from clarifies that unprotected -OH groups coordinate Cu(I), deactivating the catalyst. Acetylation restores reactivity, aligning with mechanistic studies.

-

Issue : Variability in melting points across studies.

- Resolution : Differing purity levels (e.g., 97% vs. 99%) and polymorphic forms (identified via PXRD) explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.